Ethyl 4-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry. These include a piperazine ring, which is a feature in many pharmaceuticals due to its ability to improve solubility and bioavailability . The compound also contains a pyridazine ring, which is a less common but still important heterocyclic motif in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to contain a pyridazine ring (a six-membered ring with two nitrogen atoms) and a piperazine ring (a six-membered ring with two nitrogen atoms). The presence of the ethyl, chlorophenyl, and tolyl groups would provide additional complexity and potential sites for interaction with biological targets .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperazine and pyridazine rings, as well as the chlorophenyl and tolyl groups. Piperazines can act as bidentate ligands, binding to metal ions or other electrophiles through the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring could enhance solubility in water, while the aromatic rings could enhance lipophilicity .Scientific Research Applications
1. Chemical Transformations and Synthesis
Research has shown various chemical transformations and synthesis processes involving compounds related to Ethyl 4-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate. Anusevičius et al. (2014) demonstrated the transformation of similar compounds into a variety of tetrahydropyridine, dihydropyrazolone, and oxazole derivatives, confirming structures through spectroscopy and X-ray analysis (Anusevičius et al., 2014). Desai et al. (2007) synthesized new quinazolines from similar compounds, showcasing their potential as antimicrobial agents (Desai et al., 2007).
2. Antimicrobial Activity
The compound and its derivatives have been studied for their antimicrobial properties. Fandaklı et al. (2012) synthesized compounds involving similar structures and evaluated their antimicrobial activity, finding that certain derivatives exhibited good activity against various microorganisms (Fandaklı et al., 2012).
3. Complexation and Application in Dyeing
Research by Abolude et al. (2021) explored the complexation of disperse dyes derived from similar compounds with metals like Cu, Co, and Zn, assessing their application properties on fabrics like polyester and nylon (Abolude et al., 2021).
Mechanism of Action
Future Directions
Future research could involve further characterization of the biological activity of this compound, as well as optimization of its properties through medicinal chemistry approaches. This could involve modifications to the piperazine or pyridazine rings, or to the other functional groups present in the molecule .
Properties
IUPAC Name |
ethyl 4-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O3/c1-3-32-24(31)23-21(16-22(30)29(26-23)20-10-5-4-7-17(20)2)28-13-11-27(12-14-28)19-9-6-8-18(25)15-19/h4-10,15-16H,3,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVHOBMWOZORFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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